3,4-Diphenylaniline
Overview
Description
3,4-Diphenylaniline is an organic compound that is a derivative of aniline, consisting of an amine bound to two phenyl groups . It is similar to the unnatural amino acid diphenylalanine, which has been used for the synthesis of pseudopeptide analogues capable of inhibiting certain enzymes .
Synthesis Analysis
The synthesis of 3,4-Diphenylaniline and similar compounds involves various methods. One such method is the Biginelli condensation reaction of aldehydes, β-ketoesters, and urea or thiourea catalyzed by Brønsted acidic ionic liquid under solvent-free conditions . Another method involves the electrophilic amination of a chiral oxazolidinone derivative of 3,3-diphenylpropanoic acid .Molecular Structure Analysis
The molecular structure of 3,4-Diphenylaniline consists of an amine bound to two phenyl groups . The molecular formula is C18H15N, and it has a molecular weight of 245.32 .Chemical Reactions Analysis
3,4-Diphenylaniline undergoes various reactions. For instance, it can participate in donor-acceptor-donor (D-A-D) reactions, where it modifies thiophenes . The spectral properties of these reactions were investigated with time-dependent density functional theory .Physical And Chemical Properties Analysis
3,4-Diphenylaniline is a colorless solid, but commercial samples are often yellow due to oxidized impurities . It dissolves well in many common organic solvents and is moderately soluble in water .Scientific Research Applications
Supramolecular Chemistry and Nanotechnology : 3,4-Diphenylaniline derivatives, such as diphenylalanine, have been extensively studied in supramolecular chemistry. They form unique microstructures with applications in energy storage, biosensing, light emission, drug delivery, artificial photosynthesis, and chemical propulsion due to their mechanical, optical, piezoelectric, and semiconductive properties (Pellach et al., 2016).
Electronic and Photonic Materials : Diphenylamine derivatives have been used to design materials with useful electronic properties. For instance, (E)-4-(2-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline is one such compound showing promise in electronic applications (Chmovzh & Rakitin, 2022).
Solar Energy : Diphenylaniline-based dyes have been synthesized for use in dye-sensitized solar cells, showing promising solar-to-energy conversion efficiencies (Hagberg et al., 2006).
Optoelectronic Studies : Amino-diphenylanilines have been investigated for their potential in optoelectronic applications. These compounds exhibit charge transfer fluorescence and have potential applications in areas like solar cells and light-emitting diodes (Malval et al., 2004).
Antimicrobial Screening : Diphenyl pyrazolylmethylanilines, a class of compounds derived from diphenylaniline, have been evaluated for their antimicrobial properties, showing considerable antifungal activity (Bawa et al., 2011).
Catalysis in Organic Synthesis : Diphenylaniline derivatives have been used as ligands in catalysts for organic synthesis reactions, such as the amination of aryl halides (Gajare et al., 2004).
Sensing and Data Storage : The reversible mechanochromic property of diphenylaniline derivatives, such as TPA-AN, which exhibit a wide-range emission shift, shows potential for applications in sensing, organic light-emitting diode displays, and data storage (Li et al., 2018).
Photoluminescent Materials : PEGylated diphenylalanines have been studied for their ability to form photoluminescent fibrillary aggregates, which can be used in various technological applications (Diaferia et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3,4-diphenylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N/c19-16-11-12-17(14-7-3-1-4-8-14)18(13-16)15-9-5-2-6-10-15/h1-13H,19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNQTSWLIUHTQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)N)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40325426 | |
Record name | 3,4-diphenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40325426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Diphenylaniline | |
CAS RN |
10569-67-2 | |
Record name | NSC506444 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=506444 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-diphenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40325426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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